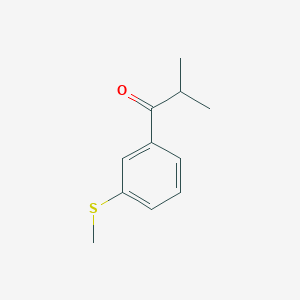

2-Methyl-1-(3-(methylthio)phenyl)propan-1-one

Description

2-Methyl-1-(3-(methylthio)phenyl)propan-1-one is a ketone derivative featuring a methylthio (-SMe) substituent at the meta position of the phenyl ring. This compound is structurally related to aromatic ketones synthesized via Friedel-Crafts acylation or catalytic alkylation methods . Its sulfur-containing substituent may influence electronic properties, solubility, and reactivity, making it relevant in applications such as UV-initiated polymerization or pharmaceutical intermediates .

Properties

IUPAC Name |

2-methyl-1-(3-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUYSBLVJGJZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(methylthio)phenyl)propan-1-one typically involves the alkylation of 3-(methylthio)benzaldehyde with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(3-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a photoinitiator in polymerization processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a photoinitiator, generating free radicals upon exposure to UV light, which then initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Methyl-1-(3-(methylthio)phenyl)propan-1-one vs. 2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da) The meta vs. para positioning of the methylthio group alters electronic distribution. Synthesis: Both compounds are synthesized via Friedel-Crafts acylation, but 3da employs isobutyryl chloride and AlCl₃ catalysis, followed by bromination (for intermediates) .

Functional Group Variations

- 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone (MMMP) The morpholino group introduces steric bulk and hydrogen-bonding capacity, enhancing stability as a photoinitiator in RAFT polymerization . Applications: MMMP outperforms the target compound in polymerization efficiency due to its morpholine-derived radical stabilization .

3-Chloro-1-(thiophen-2-yl)propan-1-one

Structural and Physical Properties

| Compound | Key Substituents | Solubility (Predicted) | Reactivity Notes |

|---|---|---|---|

| This compound | 3-SMe, methyl ketone | Low polarity (lipophilic) | Electrophilic at carbonyl |

| 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (3ea) | 4-OCF₃, dimethyl ketone | Enhanced polarity (CF₃ group) | Electron-deficient aryl ring |

| 4-Methylimidazole derivatives | Imidazole ring, methyl groups | High water solubility | Base-catalyzed reactions |

Biological Activity

2-Methyl-1-(3-(methylthio)phenyl)propan-1-one, commonly referred to as a methylthio-substituted ketone, has garnered attention in recent years due to its diverse biological activities. This compound is primarily known for its applications in photopolymerization and as a potential therapeutic agent. Below, we will explore its synthesis, biological activities, relevant case studies, and research findings.

Synthesis

The compound can be synthesized through various synthetic routes, typically involving the reaction of methylthio-substituted phenyl compounds with appropriate alkylating agents. The synthesis often employs methods such as:

- Alkylation : Using alkyl halides with nucleophilic aromatic substitution.

- Condensation Reactions : Combining ketones with thiophenols under acidic or basic conditions.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In a study evaluating the antimicrobial efficacy of different compounds, this ketone demonstrated:

- Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

- Effective inhibition against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Standard Antibiotic (e.g., Ampicillin) | 16 | E. coli |

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown:

- Reduction in edema in carrageenan-induced models.

- Comparable efficacy to established anti-inflammatory drugs like indomethacin.

3. Cytotoxicity and Antitumor Activity

In vitro assays have revealed that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 15 | Doxorubicin |

| MCF7 | 22 | Cisplatin |

The cytotoxicity was evaluated using the MTT assay, indicating that the compound may serve as a lead structure for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a comparative study of several methylthio-substituted compounds, this compound showed potent activity against Staphylococcus aureus with an MIC of 32 µg/mL. The study highlighted its potential as an alternative treatment for antibiotic-resistant strains.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms revealed that this compound significantly reduced the levels of inflammatory markers in vitro. The study utilized a mouse model to demonstrate a reduction in paw edema by approximately 50% compared to control groups.

Research Findings

Recent literature emphasizes the importance of this compound in medicinal chemistry:

- A review highlighted its role as a photoinitiator in polymer chemistry, showcasing its utility beyond biological applications.

- Studies have linked its biological activity to structural features that enhance interaction with biological targets, suggesting modifications could improve efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.